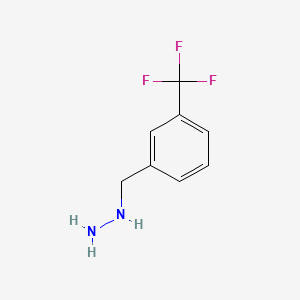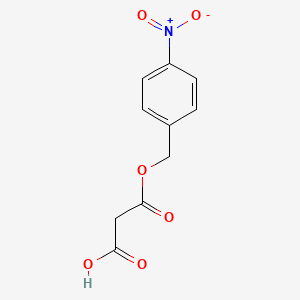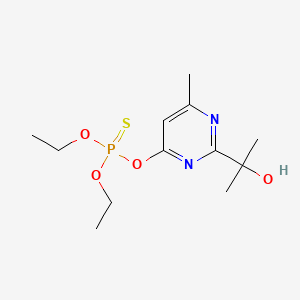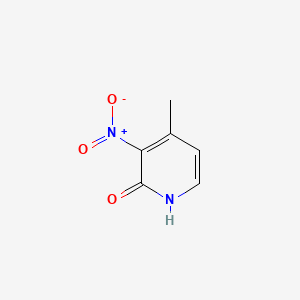
3-Trifluoromethylbenzylhydrazine
説明
3-Trifluoromethylbenzylhydrazine is a compound that is related to various hydrazine derivatives, which are of interest due to their potential biological activities and applications in chemical synthesis. While the provided papers do not directly discuss 3-Trifluoromethylbenzylhydrazine, they do provide insights into the chemistry of related hydrazine compounds and their derivatives, which can be useful in understanding the properties and reactivity of 3-Trifluoromethylbenzylhydrazine.
Synthesis Analysis
The synthesis of hydrazine derivatives can involve various strategies, including condensation reactions and cyclization processes. For instance, the synthesis of a hydrazone derivative is reported through a condensation reaction of 4-chlorobenzaldehyde with a hydrazine derivative . Similarly, the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles is achieved through a divergent reaction of β-CF3-1,3-enyne with hydrazines . These methods could potentially be adapted for the synthesis of 3-Trifluoromethylbenzylhydrazine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a hydrazone monohydrate derivative has been determined, revealing that the molecule is nearly planar except for certain moieties . This information is valuable for understanding the three-dimensional arrangement of atoms in 3-Trifluoromethylbenzylhydrazine and predicting its potential interactions with other molecules.
Chemical Reactions Analysis
Hydrazine derivatives can participate in various chemical reactions, including cyclocondensation and nucleophilic addition. The reaction of hydrazinecarboxamides with tri/difluoroacetic anhydride leads to the formation of tri/difluoromethylated 1,2,4-triazol-5(4H)-ones , while the reaction of hydrazine with 1,2,4-oxadiazoles results in the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones . These reactions highlight the versatility of hydrazine derivatives in forming various heterocyclic compounds, which could be relevant for the reactivity of 3-Trifluoromethylbenzylhydrazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives can vary widely depending on their structure. For instance, the presence of trifluoromethyl groups can influence the electron distribution and reactivity of the molecule . The solubility, melting point, and stability of these compounds can also be affected by their molecular structure, as seen in the case of a "latent" safety-catch linker that is stable under certain conditions . These properties are important for the practical application of 3-Trifluoromethylbenzylhydrazine in chemical synthesis and other fields.
科学的研究の応用
Synthesis and Chemical Properties
Facile Synthesis and Biological Activities : A study by Saleem et al. (2018) highlighted the synthesis, characterization, and biological activity exploration of heterocyclic compounds, including those related to 3-trifluoromethylbenzylhydrazine. They emphasized the importance of such compounds in medicinal and diagnostic areas, providing insights into their practical applicability and potential as enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Regioselective Synthesis of Pyrazoles : Research by Muzalevskiy et al. (2017) focused on the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles, demonstrating the influence of solvent nature on the reaction outcomes. This study contributes to understanding the chemical properties and synthesis techniques of compounds related to 3-trifluoromethylbenzylhydrazine (Muzalevskiy et al., 2017).
Antibacterial Activity of Pyrazoles : Kumar et al. (2005) explored the synthesis and antibacterial activity of new pyrazoles containing the trifluoromethyl group. Their work contributes to understanding the antimicrobial properties of these compounds, relevant to 3-trifluoromethylbenzylhydrazine (Kumar et al., 2005).
Biological and Medicinal Research
Enzyme Inhibition Studies : The work of Burkard et al. (1964) and Lightcap et al. (1996) provides insights into the enzyme inhibition properties of hydrazine analogues, including those structurally related to 3-trifluoromethylbenzylhydrazine. These studies highlight the potential for therapeutic applications, particularly in addressing enzyme-related disorders (Burkard et al., 1964); (Lightcap et al., 1996).
Anticancer and Antimicrobial Activities : Research by Bekircan et al. (2008) and Shehadi et al. (2022) explored the synthesis of compounds with potential anticancer and antimicrobial activities, providing a basis for the use of 3-trifluoromethylbenzylhydrazine in developing new therapeutic agents (Bekircan et al., 2008); (Shehadi et al., 2022).
Materials Science and Sensor Development
- Fabrication of Ga3+ Sensor Probe : The study by Hussain et al. (2018) on the development of a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide highlights the application of 3-trifluoromethylbenzylhydrazine derivatives in sensor technology (Hussain et al., 2018).
Safety And Hazards
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSVMVEQWKXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344815 | |
| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethylbenzylhydrazine | |
CAS RN |
51421-34-2 | |
| Record name | [[3-(Trifluoromethyl)phenyl]methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)


![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)









